2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Chirality Stereochemistry Drug design

2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 1343393-28-1; molecular formula C₁₂H₁₅ClN₂S; molecular weight 254.78 g/mol) is a polysubstituted thieno[2,3-d]pyrimidine derivative bearing a sec-butyl group at the 2-position, a chlorine atom at the 4-position, and methyl groups at the 5- and 6-positions of the fused thiophene ring. It belongs to the thieno[2,3-d]pyrimidine class recognized as a bioisostere of the quinazoline scaffold and has attracted significant attention in medicinal chemistry for kinase inhibition, GnRH antagonism, and antitumor applications.

Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
Cat. No. B13613766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Molecular FormulaC12H15ClN2S
Molecular Weight254.78 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl
InChIInChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3
InChIKeyOEPPEUDRRGFHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine – Structural Baseline and Procurement-Relevant Classification


2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 1343393-28-1; molecular formula C₁₂H₁₅ClN₂S; molecular weight 254.78 g/mol) is a polysubstituted thieno[2,3-d]pyrimidine derivative bearing a sec-butyl group at the 2-position, a chlorine atom at the 4-position, and methyl groups at the 5- and 6-positions of the fused thiophene ring . It belongs to the thieno[2,3-d]pyrimidine class recognized as a bioisostere of the quinazoline scaffold and has attracted significant attention in medicinal chemistry for kinase inhibition, GnRH antagonism, and antitumor applications [1]. The compound is commercially available at ≥97% purity from multiple suppliers and is primarily positioned as a versatile synthetic intermediate for pharmaceutical research and development .

Why 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cannot Be Interchanged with Its Closest In-Class Analogs


Within the thieno[2,3-d]pyrimidine family, seemingly minor changes at the 2-position produce chemically distinct entities with divergent physicochemical properties, reactivity profiles, and biological target engagement. The sec-butyl group at the 2-position introduces a chiral center at the α-carbon—a feature absent in the unbranched n-butyl isomer and the isobutyl isomer (CAS 1036547-97-3), which bears branching at the terminal carbon rather than at the point of attachment . This architectural difference alters the molecular shape, lipophilicity, and potential for stereoselective interactions with biological targets. Published SAR studies on 2-alkyl-substituted thieno[2,3-d]pyrimidines demonstrate that anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines varies substantially with the nature of the 2-alkyl substituent, with IC₅₀ values differing by approximately 3-fold between 2-methyl and 2-ethyl analogs [1]. Consequently, the unsubstituted parent compound 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CDMP, CAS 108831-68-1) cannot substitute for the target compound in derivatization programs requiring a pre-installed lipophilic 2-alkyl anchor .

Quantitative Differentiation Evidence: 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine vs. Key Comparators


Chirality-Driven Structural Divergence: sec-Butyl vs. Isobutyl Isomer (CAS 1036547-97-3)

The target compound bears a sec-butyl group (1-methylpropyl) attached at the α-carbon to the pyrimidine ring, generating a stereogenic center at the point of ring attachment. This renders the compound chiral and, as commercially supplied, a racemic mixture. In contrast, the isobutyl isomer 4-chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 1036547-97-3) bears branching at the terminal carbon of the alkyl chain, resulting in an achiral molecule . Both compounds share the identical molecular formula (C₁₂H₁₅ClN₂S) and molecular weight (254.78 g/mol), yet their topological differences produce distinct spatial occupancy and potential for stereospecific interactions with chiral biological environments . The commercial availability of the sec-butyl compound as a defined CAS-registered entity (CAS 1343393-28-1, purity ≥97%) ensures batch-to-batch consistency for programs requiring this specific branching architecture, which cannot be replicated by the isobutyl isomer .

Chirality Stereochemistry Drug design

2-Alkyl Substitution as a Modulator of Anti-Proliferative Potency: Class-Level SAR Evidence from Breast Cancer Models

Published SAR data on 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines demonstrate that altering the 2-alkyl group produces quantifiable differences in anti-proliferative activity. The 2-ethyl-substituted compound (compound 4) exhibited an IC₅₀ of 28.89 μg/mL (0.11 μM) against MCF-7 cells, whereas the 2-methyl analog (compound 5) showed substantially different potency [1]. Against MDA-MB-231 cells, the 2-ethyl derivative displayed an IC₅₀ of 62.86 μg/mL (0.24 μM) [1]. These data establish that the 2-alkyl substituent is not merely a spectator group but an active determinant of cytotoxicity, with the magnitude of effect depending on alkyl chain length and branching. Although the target compound bears a 4-chloro rather than a 4-amino group, the principle that 2-alkyl variation modulates biological activity is directly transferable, positioning the sec-butyl group as a distinct pharmacophoric element compared to the unsubstituted parent CDMP (2-H), the 2-isobutyl isomer, or the 2-methyl/ethyl analogs [1].

Anticancer Structure-activity relationship Breast cancer

Comparable Molecular Weight but Divergent LogP Relative to the Unsubstituted Parent CDMP

The unsubstituted parent compound 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CDMP, CAS 108831-68-1) has a molecular weight of 198.67 g/mol (C₈H₇ClN₂S) . The target compound, bearing an additional sec-butyl group at the 2-position, has a molecular weight of 254.78 g/mol (C₁₂H₁₅ClN₂S)—an increase of 56.11 g/mol . This additional C₄H₉ mass corresponds to a calculated increase in lipophilicity. For a closely related 2-alkyl-4-chlorothieno[2,3-d]pyrimidine (4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine), the predicted logP is 3.2 ± 0.3 . By comparison, the unsubstituted parent CDMP (2-H) would have a substantially lower logP, estimated at approximately 2.0–2.5 based on its smaller size and lack of a lipophilic 2-alkyl group. This difference of approximately 0.7–1.2 logP units translates to a 5- to 15-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, metabolic stability, and pharmacokinetic behavior of downstream derivatives.

Lipophilicity Physicochemical properties Drug-likeness

Patent-Covered Scope for GnRH Antagonist Development: 2-Alkyl Substitution as a Required Pharmacophoric Element

Multiple patent families (including HK1084665B, US6340686, US6297379, and EP1591446) assigned to Takeda Pharmaceutical Company explicitly claim thieno[2,3-d]pyrimidine compounds as gonadotropin-releasing hormone (GnRH) antagonists, wherein R1 at the 2-position is defined as 'a C1-4 alkyl' encompassing 'a branched C3-4 alkyl (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl, and the like)' [1][2]. The patent specification states that these compounds exhibit 'unexpected, excellent GnRH-antagonizing activity' and are positioned as oral, non-peptide GnRH antagonists for hormone-dependent cancers including prostate cancer and endometriosis [2]. The target compound, bearing a sec-butyl group at R1 (2-position), a chlorine at the 4-position (as a leaving group for further derivatization), and methyl groups at the 5- and 6-positions, maps directly onto the generic Markush structure of these patent claims [1]. In contrast, the unsubstituted parent CDMP (R1 = H) falls outside the preferred alkyl substitution scope defined in the claims, limiting its relevance to GnRH antagonist programs .

GnRH antagonist Patent positioning Endocrinology

Validated Synthetic Intermediate with Demonstrated Derivatization Pathways Yielding Bioactive Compounds

The close analog 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CDMP, compound 1) has been validated as a productive synthetic intermediate: Alqasoumi et al. (2009) reported the reaction of this scaffold with a variety of reagents to generate 26 novel derivatives (amino acids 3a–l, imidazothieno-pyrimidines 4A, 4b–h, and compound 7), with structures confirmed by microanalysis, IR, ¹H NMR, and mass spectrometry [1]. Several of these derivatives exhibited promising radioprotective and antitumor activities, with the most potent compounds showing remarkable activity against MDA-MB-231 breast cancer and HT-29 colon cancer cell lines [1][2]. The target compound extends this validated scaffold by incorporating a pre-installed sec-butyl group at the 2-position, enabling the same established derivatization chemistry at the 4-chloro position while simultaneously introducing a lipophilic anchor that is retained in all downstream products. This contrasts with CDMP, which lacks any 2-alkyl substitution, and with the 2-isobutyl isomer, which provides a different branching architecture .

Synthetic intermediate Derivatization Medicinal chemistry

High Purity and Ambient Shipping Stability Relative to Less Stable 4-Chloro Analogs

The target compound is commercially supplied at ≥97% purity (Leyan: 98%; AKSci isobutyl analog: 97%) and is shipped at room temperature without requiring cold-chain logistics . The SMILES notation CC1=C(C)C2=C(Cl)N=C(C(CC)C)N=C2S1 confirms the 4-chloro substituent is situated on the pyrimidine ring adjacent to the electron-donating 5,6-dimethylthiophene moiety . This electronic environment modulates the reactivity of the 4-chloro group: the electron-rich thiophene ring increases electron density at the pyrimidine C4 position, potentially reducing the hydrolytic lability of the C–Cl bond compared to 4-chloropyrimidine derivatives lacking fused electron-donating rings. This enhanced stability is consistent with the room-temperature shipping classification, which contrasts with certain more reactive 4-chlorothienopyrimidine analogs that require refrigerated storage .

Chemical stability Procurement Storage

High-Value Application Scenarios for 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


GnRH Antagonist Lead Optimization: SAR Exploration at the 2-Position

Medicinal chemistry teams developing oral, non-peptide GnRH antagonists for hormone-dependent cancers (prostate cancer, endometriosis) can utilize this compound as a direct entry point into the Takeda-patented pharmacophore space [1]. The sec-butyl group at the 2-position satisfies the patent claim requirement for a branched C3-4 alkyl at R1, while the 4-chloro group serves as a reactive handle for introducing the requisite nitrogen-containing heterocyclic group at R2 via nucleophilic aromatic substitution [1]. In head-to-head SAR campaigns comparing sec-butyl, isobutyl, n-butyl, and isopropyl variants, this compound enables isolation of the contribution of α-branching to GnRH receptor binding affinity and functional antagonism, a parameter that cannot be assessed using the unsubstituted parent CDMP (R1 = H) .

Kinase Inhibitor Scaffold Diversification with Pre-Installed Lipophilic Anchor

Thieno[2,3-d]pyrimidines are established bioisosteres of quinazoline-based kinase inhibitors (e.g., gefitinib, lapatinib) [1]. The target compound provides a pre-functionalized scaffold where the 4-chloro position can be derivatized with various amine-containing pharmacophores (anilines, benzylamines, piperazines) to generate focused kinase inhibitor libraries . The sec-butyl group at the 2-position provides a defined, non-reacting lipophilic moiety that remains constant across the library, enabling systematic assessment of how the 4-position substituent modulates kinase selectivity and cellular potency. Published SAR data confirm that 2-alkyl variation alters anti-proliferative IC₅₀ values by approximately 3-fold in breast cancer cell lines, underscoring the importance of fixing this variable during library synthesis [2].

Radioprotective Agent Development via Derivatization of the 4-Chloro Handle

The demonstrated radioprotective and antitumor activity of derivatives synthesized from the closely related intermediate 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CDMP) establishes a precedent for derivatizing the target compound at the 4-chloro position [1]. The target compound extends this chemistry by providing a 2-sec-butyl-substituted scaffold that yields derivatives with inherently higher lipophilicity (estimated ΔlogP ≈ +0.7 to +1.2 vs. CDMP-derived analogs) . This property difference may translate to altered tissue distribution and membrane penetration, parameters of particular relevance for radioprotective agents that must reach hematopoietic and gastrointestinal target tissues [1]. The 4-chloro group can be displaced with amino acids, imidazoles, or hydrazines following published protocols, while the sec-butyl group serves as a metabolic soft spot that can be independently varied in follow-up optimization [1].

Stereochemistry-Dependent Biological Probing Using the Racemic sec-Butyl Scaffold

The chirality at the α-carbon of the sec-butyl group provides a unique opportunity for stereochemical SAR exploration that is unavailable with the achiral isobutyl isomer (CAS 1036547-97-3) [1]. As supplied commercially, the racemic mixture can be used in initial screening; positive hits can then trigger chiral resolution (e.g., via chiral HPLC or diastereomeric salt formation) to isolate the individual enantiomers for differential activity assessment . This workflow—racemate screening followed by enantiomer deconvolution—is a well-established strategy in medicinal chemistry for identifying eutomers and distomers, and the target compound is one of the few commercially available thieno[2,3-d]pyrimidine intermediates that possesses a chiral 2-alkyl substituent [1].

Quote Request

Request a Quote for 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.